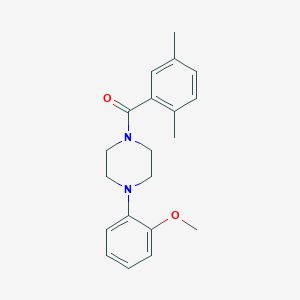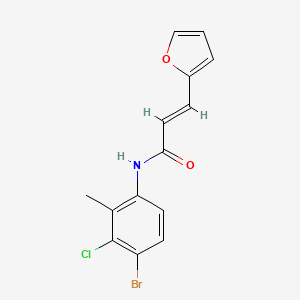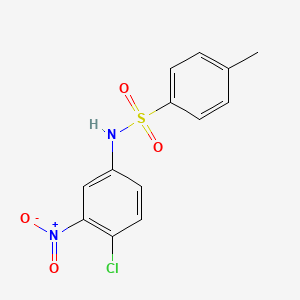
1-(2,5-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine, commonly known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
作用機序
The exact mechanism of action of DMMP is not fully understood. However, it has been suggested that DMMP may exert its pharmacological effects through the modulation of various neurotransmitter systems, including the serotonin, dopamine, and glutamate systems. DMMP has also been found to interact with various ion channels, including the voltage-gated sodium and calcium channels, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
DMMP has been shown to affect various biochemical and physiological processes in the body. It has been reported to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. DMMP has also been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various neurological disorders. Additionally, DMMP has been shown to decrease oxidative stress and increase antioxidant enzyme activity, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
DMMP has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. It also exhibits a wide range of pharmacological activities, making it a versatile compound for studying various biological processes. However, DMMP has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, DMMP has a low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on DMMP. One area of interest is the development of DMMP-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of DMMP. Additionally, the synthesis of DMMP derivatives with improved pharmacological properties may lead to the development of more potent and selective compounds for use in laboratory experiments and drug discovery.
合成法
DMMP can be synthesized through a multi-step reaction process. The first step involves the synthesis of 2,5-dimethylbenzoyl chloride, which can be prepared by the reaction of 2,5-dimethylbenzoic acid with thionyl chloride. The second step involves the reaction of 2,5-dimethylbenzoyl chloride with 2-methoxyphenylpiperazine in the presence of a base such as triethylamine. The product obtained is DMMP, which can be purified using column chromatography.
科学的研究の応用
DMMP has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been reported to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. DMMP has also been found to possess potent anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
特性
IUPAC Name |
(2,5-dimethylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-8-9-16(2)17(14-15)20(23)22-12-10-21(11-13-22)18-6-4-5-7-19(18)24-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWRJRXELQBFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid](/img/structure/B5712707.png)
![3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5712718.png)

![benzo[e]naphtho[2,1-b]oxepine-8,13-dione](/img/structure/B5712733.png)

![ethyl 4-[({[2-(4-methyl-1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5712764.png)



![({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5712780.png)
![2-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5712793.png)


